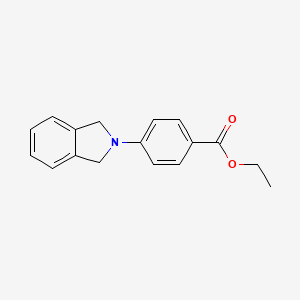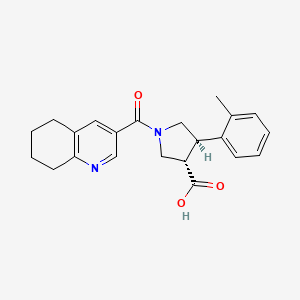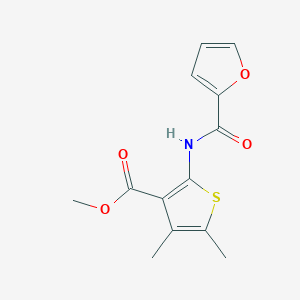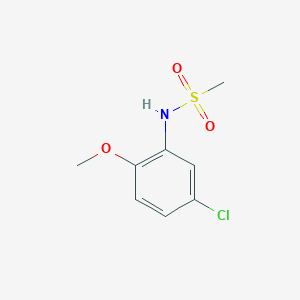
ethyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate and its derivatives involves complex organic reactions, aiming to achieve the desired molecular framework with high yield and purity. A notable method involves the condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranillate followed by H2/Pd/C reduction, leading to the amino ester, which upon heating in the presence of FeCl3 affords the title compound (Al-Said & Al-Sghair, 2013).
Molecular Structure Analysis
Molecular structure analysis, often carried out using single-crystal X-ray crystallography, provides insights into the arrangement of atoms within ethyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate molecules. This analysis reveals the spatial arrangement, bond lengths, and angles, which are crucial for understanding the compound's reactivity and properties. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, highlighting the significance of intramolecular hydrogen bonding (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Ethyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, contributing to its diverse properties. For example, thermal reaction studies have revealed the compound's behavior under different conditions, such as the formation of ethyl (2E,4E)-2,4-alkadienoates upon refluxing in xylene, indicating the compound's susceptibility to pyrolysis and its potential for forming complex reaction products (Tanikaga, Nozaki, Nishida, & Kaji, 1984).
Physical Properties Analysis
The physical properties of ethyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate, such as melting point, boiling point, solubility, and crystal structure, are crucial for its application in various domains. The analysis of these properties enables researchers to determine the conditions under which the compound can be stored, handled, and used in experiments. For instance, the crystal structure analysis provides information on the compound's stability and reactivity (He, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, are vital for understanding ethyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate's functionality. Research on its antimicrobial activity, for example, reveals its potential in biomedical applications, showcasing how its chemical properties can be harnessed for specific uses (Chan, Mohamed Ali, Khairuddean, & Salleh, 2013).
Aplicaciones Científicas De Investigación
Pharmacological Applications
Antiplatelet Activity and PAR4 Antagonism : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives have been identified for their selective anti-PAR4 (protease-activated receptor 4) activity, showing significant inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression. Such compounds are promising as novel antiplatelet drug candidates, with specific derivatives showing potent effects comparable to the lead compound YD-3 (Hua-Sin Chen et al., 2008).
Anti-Juvenile Hormone Activity : Research on ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates has demonstrated anti-juvenile hormone activities in the silkworm Bombyx mori. These compounds can induce precocious metamorphosis by significantly decreasing juvenile hormone titers, suggesting their potential as biopesticides or for other agrochemical applications (N. Yamada et al., 2016).
Organic Chemistry and Material Science
Hydrogen-Bonded Supramolecular Structures : Studies on substituted 4-pyrazolylbenzoates, including ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, have explored their ability to form hydrogen-bonded supramolecular structures. These compounds exhibit diverse spatial arrangements due to their hydrogen bonding capabilities, which could be leveraged in material science for designing novel organic materials (J. Portilla et al., 2007).
Electrochemical and Electrochromic Properties : The introduction of different acceptor groups into donor–acceptor type monomers, such as ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, has been shown to significantly affect their electrochemical and electrochromic properties. These findings highlight the potential of such compounds in developing advanced materials for electronic and optoelectronic applications (Bin Hu et al., 2013).
Propiedades
IUPAC Name |
ethyl 4-(1,3-dihydroisoindol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-17(19)13-7-9-16(10-8-13)18-11-14-5-3-4-6-15(14)12-18/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNFRBOYHGICEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-pyrazol-3-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B5560420.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)

![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)
![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)

![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)
![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)
![6-methoxy-N,3-dimethyl-N-[3-(methylthio)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5560488.png)

![4-bromo-3,5-dimethyl-1-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole](/img/structure/B5560513.png)
![(1R*,3S*)-7-[(3-chloro-2-thienyl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560519.png)
![methyl [(7-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5560525.png)